

# Application Notes and Protocols for the ALKOVE-1 Clinical Trial

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## Compound of Interest

Compound Name: *Neladalkib*

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Topic: ALKOVE-1 Clinical Trial Design and Patient Eligibility Criteria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

## Introduction

The ALKOVE-1 trial is a Phase 1/2 clinical study evaluating the safety, tolerability, and anti-tumor activity of **neladalkib** (NVL-655), a selective anaplastic lymphoma kinase (ALK) inhibitor. [1][2] This document provides a detailed overview of the trial's design, patient eligibility criteria, and key experimental protocols. **Neladalkib** is designed to overcome resistance to previous generations of ALK inhibitors and to penetrate the central nervous system.[3][4][5]

## Clinical Trial Design

The ALKOVE-1 study is a Phase 1/2, dose-escalation and expansion study.[1][6]

### Phase 1: Dose Escalation

The primary objective of Phase 1 was to determine the recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose (MTD) of **neladalkib** in patients with advanced ALK-positive solid tumors. This phase also evaluated the overall safety and tolerability of the drug.[1][6]

### Phase 2: Dose Expansion

The primary objective of Phase 2 is to evaluate the anti-tumor activity of **neladalkib** at the RP2D, as measured by the objective response rate (ORR) assessed by Blinded Independent Central Review (BICR).[1] Secondary objectives include assessing the duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[1][6]

The Phase 2 portion of the trial is designed with registrational intent for patients with ALK-positive non-small cell lung cancer (NSCLC) who have been previously treated with tyrosine kinase inhibitors (TKIs). It also includes a cohort for TKI-naïve patients to gather preliminary data in a first-line setting.[4]

## Table 1: ALKOVE-1 Phase 2 Cohorts

Cohort	Patient Population	Prior ALK TKI Therapy	Prior Chemotherapy/Immuno-therapy
2a	Locally advanced or metastatic ALK-rearranged NSCLC	1 prior 2nd-generation ALK TKI (ceritinib, alectinib, or brigatinib)	Up to 2 prior lines allowed
2b	Locally advanced or metastatic ALK-rearranged NSCLC	2-3 prior ALK TKIs (crizotinib, ceritinib, alectinib, brigatinib, or lorlatinib)	Up to 2 prior lines allowed
2c	Locally advanced or metastatic ALK-rearranged NSCLC	Lorlatinib as the only prior ALK TKI therapy	Up to one prior line allowed before lorlatinib
2d	Locally advanced or metastatic ALK-rearranged NSCLC	Naïve to ALK TKI therapy	Up to one prior line allowed
2e	Locally advanced or metastatic ALK-rearranged NSCLC	Not eligible for other Phase 2 cohorts	N/A
2f	Locally advanced or metastatic solid tumor with ALK rearrangement or activating mutation	N/A	For whom no satisfactory standard therapy exists

Source:[1][7]

## Patient Eligibility Criteria

### Table 2: Inclusion Criteria

Criteria	Details
Age	≥18 years. For Phase 2 Cohort 2f, patients ≥12 years and weighing >40 kg may be eligible.[1][6][8]
Diagnosis	Phase 1: Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating ALK mutation.[1][6][8] Phase 2 (Cohorts 2a-2e): Histologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented ALK rearrangement.[1][6] Phase 2 (Cohort 2f): Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating ALK mutation.[1][6]
Disease Status	Phase 1: Must have evaluable disease (target or non-target) according to RECIST 1.1. Phase 2: Must have measurable disease according to RECIST 1.1.[1][8]
Prior Therapy	Specific prior ALK TKI and chemotherapy/immunotherapy as defined by the cohort.[1]
Organ Function	Adequate organ function and bone marrow reserve.[1][3]

**Table 3: Exclusion Criteria**

Criteria	Details
Other Oncogenic Drivers	Patient's cancer has a known oncogenic driver alteration other than ALK.[6][8]
Hypersensitivity	Known allergy/hypersensitivity to excipients of NVL-655.[6][8]
Recent Major Surgery	Major surgery within 4 weeks of study entry.[3][6][8]
Ongoing Cancer Therapy	Ongoing anticancer therapy.[6][8]
Concurrent Clinical Studies	Actively receiving systemic treatment or direct medical intervention on another therapeutic clinical study.[6][8]

## Experimental Protocols

### Methodology for Assessment of Tumor Response: RECIST 1.1

The ALKOVE-1 trial utilizes the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) to provide a standardized and objective assessment of tumor response to **neladalkib**.

#### 1. Baseline Tumor Assessment:

- Lesion Selection: A maximum of five measurable target lesions are selected, with a maximum of two lesions per organ.[9]
- Measurability Criteria: Measurable lesions are defined as those with a longest dimension of  $\geq 10$  mm for solid lesions and a short axis of  $\geq 15$  mm for lymph nodes.[9]
- Sum of Diameters: The longest diameters of all target lesions are summed to calculate the baseline "sum of diameters," which serves as a surrogate for overall tumor burden.[9]

#### 2. Follow-up Tumor Assessments:

- Imaging is performed at regular intervals to evaluate changes in tumor size.
- The sum of the longest diameters of the target lesions is compared to the baseline measurement.

### 3. Response Categories:

- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded since the start of treatment, with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.

## Methodology for Blinded Independent Central Review (BICR)

To minimize bias in the evaluation of tumor response, the ALKOVE-1 trial employs a Blinded Independent Central Review (BICR).

### 1. Purpose:

- To provide an objective and unbiased assessment of treatment outcomes, particularly for the primary endpoint of Objective Response Rate (ORR).<sup>[1]</sup>
- BICR is crucial in open-label studies where investigator knowledge of the treatment could potentially influence their assessment.<sup>[1]</sup>

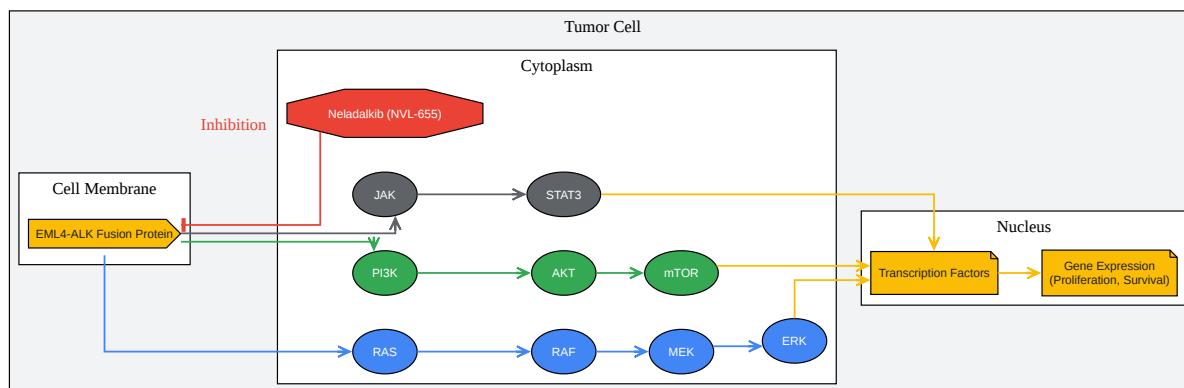
### 2. Process:

- Data Collection: Patient imaging scans (e.g., CT, MRI) are collected from the clinical sites.

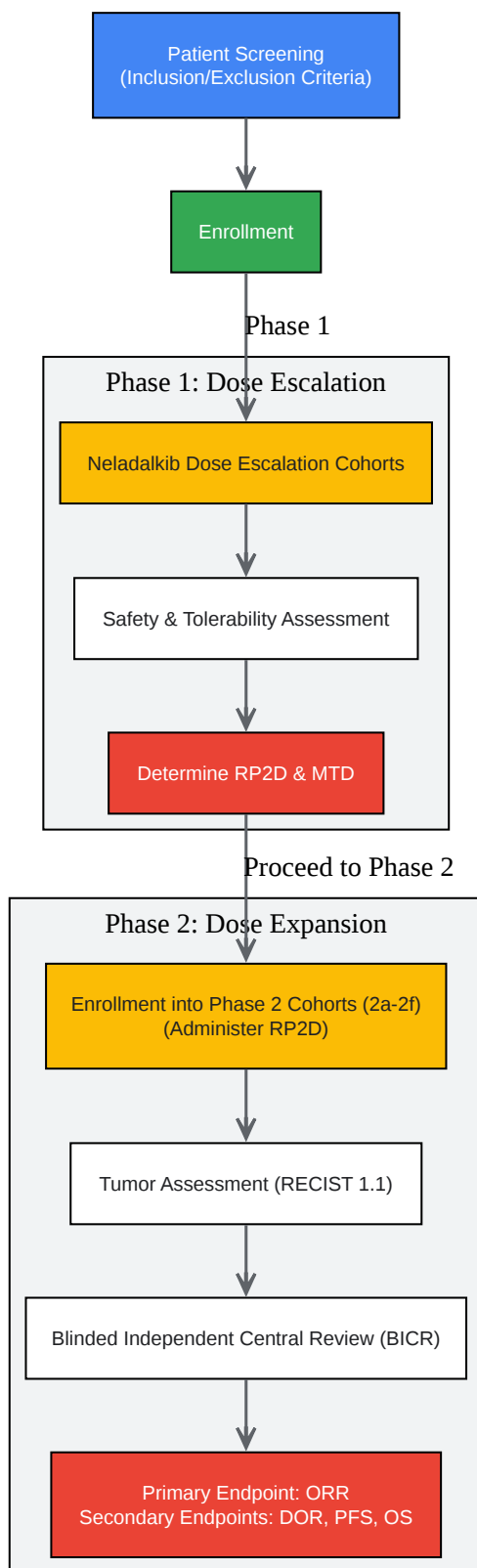
- **Anonymization and Blinding:** All patient and treatment allocation information is removed from the scans to ensure the reviewers are blinded.
- **Independent Review:** A panel of independent, expert radiologists who are not involved in the clinical trial review the anonymized scans.
- **Standardized Criteria:** The reviewers apply the RECIST 1.1 criteria consistently across all scans.
- **Adjudication:** In cases of disagreement between reviewers, a third adjudicating reviewer may be used to reach a consensus.
- **Data Analysis:** The final, centrally reviewed data is used for the primary analysis of the study's endpoints.

## Visualizations

### ALK Signaling Pathway and alectinib's Mechanism of Action







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- To cite this document: BenchChem. [Application Notes and Protocols for the ALKOVE-1 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377415#alkove-1-clinical-trial-design-and-patient-eligibility-criteria]

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